Cas no 2229306-90-3 (1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine)
1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
- 2229306-90-3
- EN300-1956338
-
- Inchi: 1S/C9H10ClF2NS/c1-5-2-14-7(6(5)10)8(13)3-9(11,12)4-8/h2H,3-4,13H2,1H3
- InChI Key: JLNBMFIPRDJHKE-UHFFFAOYSA-N
- SMILES: ClC1C(C)=CSC=1C1(CC(C1)(F)F)N
Computed Properties
- Exact Mass: 237.0190545g/mol
- Monoisotopic Mass: 237.0190545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 54.3Ų
1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1956338-0.05g |
1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine |
2229306-90-3 | 0.05g |
$1584.0 | 2023-09-17 | ||
| Enamine | EN300-1956338-0.1g |
1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine |
2229306-90-3 | 0.1g |
$1660.0 | 2023-09-17 | ||
| Enamine | EN300-1956338-0.25g |
1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine |
2229306-90-3 | 0.25g |
$1735.0 | 2023-09-17 | ||
| Enamine | EN300-1956338-0.5g |
1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine |
2229306-90-3 | 0.5g |
$1811.0 | 2023-09-17 | ||
| Enamine | EN300-1956338-1.0g |
1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine |
2229306-90-3 | 1g |
$1887.0 | 2023-05-27 | ||
| Enamine | EN300-1956338-2.5g |
1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine |
2229306-90-3 | 2.5g |
$3696.0 | 2023-09-17 | ||
| Enamine | EN300-1956338-5.0g |
1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine |
2229306-90-3 | 5g |
$5470.0 | 2023-05-27 | ||
| Enamine | EN300-1956338-10.0g |
1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine |
2229306-90-3 | 10g |
$8110.0 | 2023-05-27 | ||
| Enamine | EN300-1956338-1g |
1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine |
2229306-90-3 | 1g |
$1887.0 | 2023-09-17 | ||
| Enamine | EN300-1956338-5g |
1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine |
2229306-90-3 | 5g |
$5470.0 | 2023-09-17 |
1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine
Comprehensive Overview of 1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine (CAS No. 2229306-90-3)
The compound 1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine (CAS No. 2229306-90-3) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the difluorocyclobutane core and thiophene derivative moiety, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive intermediate due to its ability to modulate biological pathways, which aligns with current trends in drug discovery and precision medicine.
In recent years, the demand for fluorinated compounds like 1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine has surged, driven by their enhanced metabolic stability and bioavailability. This compound's chloro-methylthiophene segment is particularly noteworthy, as it contributes to its selective binding affinity in target interactions. Such properties are critical in the development of next-generation therapeutics, especially for conditions requiring highly specific molecular targeting.
The synthesis of CAS No. 2229306-90-3 involves advanced organic chemistry techniques, including cross-coupling reactions and fluorination protocols. These methods are frequently discussed in academic circles and industry forums, reflecting the growing interest in sustainable synthetic routes. Environmental considerations, such as reducing hazardous waste and optimizing atom economy, are also key factors driving innovation in its production.
From a commercial perspective, 1-(3-chloro-4-methylthiophen-2-yl)-3,3-difluorocyclobutan-1-amine is often explored for its role in crop protection and veterinary medicine. Its structural versatility allows for modifications that can enhance efficacy against resistant strains of pests or pathogens. This aligns with global concerns about food security and antimicrobial resistance, making it a relevant topic in both scientific and public discourse.
Analytical characterization of this compound typically employs NMR spectroscopy, mass spectrometry, and HPLC, ensuring high purity and consistency. These techniques are essential for meeting regulatory standards, particularly in GMP-compliant manufacturing. The compound's stability under various conditions is also a focal point, as it impacts formulation development and storage requirements.
Looking ahead, CAS No. 2229306-90-3 is poised to play a pivotal role in emerging fields such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. Its amine functionality and rigid cyclobutane ring offer unique advantages in designing molecules with improved pharmacokinetic profiles. As the scientific community continues to explore its potential, this compound remains a subject of intense study and innovation.
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